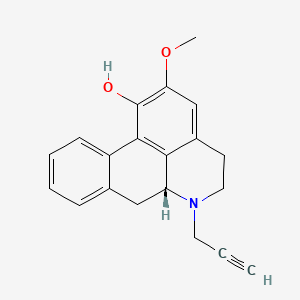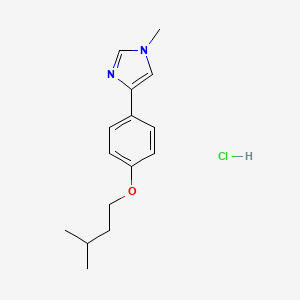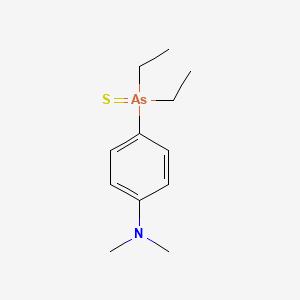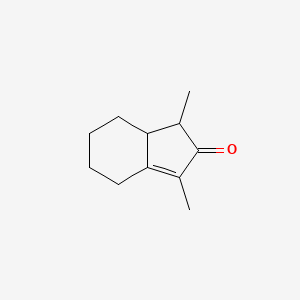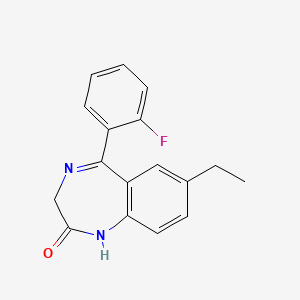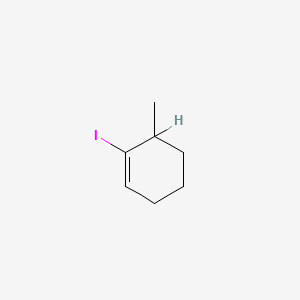
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- is a complex organic compound that belongs to the class of amines It features a benzenamine moiety linked to a thiazetidine ring, which is a four-membered heterocyclic structure containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- typically involves the reaction of benzenamine with a thiazetidine precursor under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- involves its interaction with molecular targets, such as enzymes or receptors. The thiazetidine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding affinity. Pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazol-2-ylidenes: These compounds are structurally similar but have a different ring size and electronic properties.
Benzylamines: Similar in having an amine group attached to an aromatic ring but lack the thiazetidine moiety.
Phenylthiazoles: Contain a thiazole ring fused to a phenyl group, differing in the ring structure and heteroatom arrangement.
Uniqueness
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- is unique due to its combination of a benzenamine moiety with a thiazetidine ring, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
50500-03-3 |
|---|---|
Molekularformel |
C14H12N2S |
Molekulargewicht |
240.33 g/mol |
IUPAC-Name |
N,3-diphenyl-1,3-thiazetidin-2-imine |
InChI |
InChI=1S/C14H12N2S/c1-3-7-12(8-4-1)15-14-16(11-17-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
JRDPLFUZMDHJKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



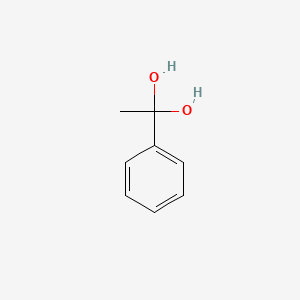
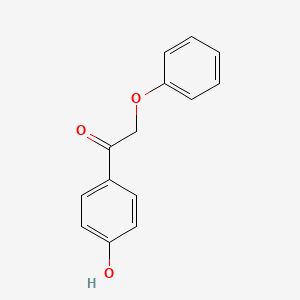
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
